molecular formula C7H5BrN2S B14764907 4-Bromobenzo[d]thiazol-6-amine

4-Bromobenzo[d]thiazol-6-amine

Cat. No.: B14764907
M. Wt: 229.10 g/mol
InChI Key: AWKIIGMHUHOPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzo[d]thiazol-6-amine (CAS 945400-80-6) is a brominated derivative of benzo[d]thiazol-6-amine, a heterocyclic aromatic compound belonging to the thiazole class . This compound features a molecular formula of C 7 H 5 BrN 2 S and a molecular weight of 229.10 g/mol . As a key synthetic intermediate, its primary research value lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to construct more complex biaryl systems . This makes it particularly valuable in medicinal chemistry for the development of novel bioactive molecules and in materials science for the creation of advanced organic materials. The bromine atom at the 4-position serves as an excellent leaving group, enabling efficient functionalization of the benzothiazole core structure. Benzothiazole derivatives, in general, have attracted significant scientific interest due to their diverse pharmaceutical and biological activities, which include anti-inflammatory, analgesic, antitumor, antibacterial, and antiviral properties . Specific 2-aminobenzothiazole derivatives have demonstrated cytotoxicities toward tumor cells comparable to established chemotherapeutic agents, highlighting the potential of this chemical scaffold in anticancer research . Furthermore, such compounds have been investigated as central muscle relaxants and as inhibitors of enzymes like urease, which is a target for anti-ulcer drugs . Handling and Storage: For stability, this product should be stored sealed in a dry environment, protected from light, at cool temperatures of 2-8°C . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not approved for human or veterinary consumption.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

4-bromo-1,3-benzothiazol-6-amine

InChI

InChI=1S/C7H5BrN2S/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H,9H2

InChI Key

AWKIIGMHUHOPEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC=N2)Br)N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 4 Bromobenzo D Thiazol 6 Amine and Its Analogs

Established Synthetic Routes for Benzothiazole (B30560) Nucleus Formation

The benzothiazole ring is a foundational scaffold in numerous biologically active compounds. mdpi.com Its synthesis has been a subject of extensive research, leading to the development of several reliable and versatile methods. These routes primarily focus on the construction of the fused thiazole (B1198619) ring onto a benzene (B151609) precursor.

Cyclization Reactions involving Aniline (B41778) Derivatives

One of the most common and established methods for constructing the benzothiazole nucleus is through the cyclization of aniline derivatives, particularly 2-aminothiophenols. ekb.eg This approach typically involves the condensation of a 2-aminothiophenol with a compound containing a carbonyl or cyano group. mdpi.com

The reaction with aldehydes is a widely used variant, where 2-aminothiophenol condenses with various aromatic or aliphatic aldehydes to form a 2-substituted benzothiazole. ekb.eg This reaction can be catalyzed by various agents, including acids, and can be performed under mild conditions. mdpi.com Another significant pathway is the intramolecular cyclization of ortho-halogenated thioureas, which can be catalyzed by transition metals like copper (I) and palladium (II) to form the C-S bond and complete the heterocyclic ring. mdpi.com

The Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide, is another effective strategy for benzothiazole synthesis. researchgate.net These classical methods provide a robust foundation for accessing a wide array of benzothiazole cores that can be further functionalized.

Table 1: Examples of Cyclization Reactions for Benzothiazole Formation

Starting Materials Reagents/Conditions Product Reference
2-Aminothiophenol, Aromatic Aldehydes H₂O₂/HCl, Ethanol, Room Temperature 2-Arylbenzothiazoles mdpi.com
o-Halothioureas Cu(I) or Pd(II) catalyst 2-Aminobenzothiazoles mdpi.com
Substituted Anilines, KSCN Glacial Acetic Acid 2-Substituted Benzothiazoles indexcopernicus.com

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.net Several MCRs have been developed for the synthesis of the benzothiazole scaffold. These one-pot reactions combine three or more starting materials to assemble the final heterocyclic product, often avoiding the isolation of intermediates. mdpi.com

A notable example is a three-component reaction involving nitroarenes, alcohols, and sulfur powder, which yields 2-substituted benzothiazoles through a sequence of nitro reduction, C-N condensation, and C-S bond formation. organic-chemistry.org Another approach utilizes o-iodoanilines, potassium sulfide (K₂S), and dimethyl sulfoxide (DMSO), where DMSO acts as the carbon source, solvent, and oxidant to form 2-unsubstituted benzothiazoles. organic-chemistry.org The development of MCRs provides a streamlined and often more environmentally friendly alternative to traditional multi-step syntheses for accessing diverse benzothiazole derivatives. nih.govrsc.org

Bromination Strategies for Selective Introduction of Halogen Substituents

The introduction of bromine atoms onto the benzothiazole ring is a key step in the synthesis of many targeted analogs, including 4-Bromobenzo[d]thiazol-6-amine. The position of bromination is crucial and is governed by the electronic properties of the existing substituents and the choice of brominating agent and reaction conditions.

Regioselective Bromination of Benzo[d]thiazole Precursors

Achieving regioselectivity in the electrophilic bromination of the benzothiazole ring system can be challenging due to the presence of multiple reactive sites on the benzene portion of the molecule. The substitution pattern is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. For the parent 2,1,3-benzothiadiazole (B189464), bromination typically occurs sequentially at the 4 and 7 positions. colab.ws The presence of activating or deactivating groups can direct the incoming bromine to specific positions. For instance, a strong electron-withdrawing character in the starting material can significantly slow down the electrophilic bromination reaction, sometimes requiring harsh conditions to proceed. mdpi.com

Utilizing Bromine and N-Bromosuccinimide (NBS) Reagents under Controlled Conditions

Elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are the most common reagents for the bromination of benzothiazole precursors.

Elemental Bromine (Br₂): Bromination using liquid bromine, often in a solvent like hydrobromic acid (HBr) or acetic acid, is a conventional method. nih.gov Heating the benzothiazole substrate with excess bromine in HBr at elevated temperatures (e.g., 80-120 °C) can lead to mono- or di-brominated products. mdpi.commdpi.com This method is effective but can be harsh and may lack selectivity in complex molecules.

N-Bromosuccinimide (NBS): NBS is often considered a milder and more selective brominating agent compared to elemental bromine. researchgate.net It can be used under various conditions, including in solvents like chloroform or dimethylformamide (DMF). mdpi.com For less reactive substrates, such as those with strong electron-withdrawing groups, bromination with NBS may require drastic conditions, such as the presence of concentrated sulfuric acid. researchgate.netutm.my In some cases, NBS is used in combination with a halide ion source, like tetrabutylammonium (B224687) bromide (Bu₄NBr), to facilitate the reaction under milder, metal-free conditions. mdpi.combohrium.com

Table 2: Comparison of Bromination Reagents for Benzothiazole Derivatives

Reagent Typical Conditions Advantages Disadvantages Reference
Bromine (Br₂) Hydrobromic acid (HBr), 80-120 °C Powerful brominating agent, effective for less reactive substrates Harsh conditions, potential for over-bromination, handling difficulties mdpi.commdpi.com

Innovative and Sustainable Synthetic Approaches

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. In the context of this compound and its analogs, innovative approaches such as microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful tools to enhance reaction rates, improve yields, and reduce the environmental impact of chemical transformations. These green chemistry principles are pivotal in creating sustainable pathways for the synthesis of complex heterocyclic compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a non-conventional energy source that can dramatically accelerate reaction times, often from hours to minutes, while simultaneously improving product yields and purity. scielo.brresearchgate.net This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture.

The synthesis of benzothiazole derivatives has been shown to be highly amenable to microwave irradiation. For instance, the condensation of 2-aminothiophenols with various aldehydes can be efficiently carried out under microwave conditions. scielo.brias.ac.in This method often leads to a significant reduction in reaction time and an increase in yield compared to conventional heating methods. nih.gov One study demonstrated the synthesis of 2-substituted benzothiazoles with a 95% to 98% reduction in reaction time and a 3% to 113% increase in yields when using microwave irradiation compared to conventional heating. nih.gov

In a specific example of a microwave-assisted protocol, a mixture of a 2-aminothiophenol and an aldehyde can be irradiated in a microwave oven, sometimes in the presence of a catalyst or a solvent, to afford the desired benzothiazole derivative in a matter of minutes. ias.ac.insemanticscholar.org Glycerol has been explored as a green solvent for the microwave-assisted synthesis of benzothiazoles. scielo.br The use of microwave irradiation in conjunction with phase transfer catalysis in water has also been reported as a convenient method for the preparation of aryl benzothiazoles, with yields averaging 90%. tandfonline.com

Below is a data table summarizing representative examples of microwave-assisted synthesis of benzothiazole analogs.

ReactantsCatalyst/SolventMicrowave ConditionsProductYield (%)Reaction Time (min)
2-Aminothiophenol, Aromatic AldehydesGlycerolNot specified2-ArylbenzothiazolesHighShort
2-Aminothiophenol, Aromatic AldehydesNoneArgon atmosphere2-Arylbenzothiazoles85-952-5
2-Aminothiophenols, AldehydesPIFAOne-pot2-Substituted benzothiazolesGood-ExcellentNot specified
2-Amino-6-substituted benzothiazoles, BenzaldehydeAnhydrous ethanol160 Watt2-Benzylidenoimino-6-substitutedbenzothiazolesImproved1-2

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key objective in green chemistry, as it minimizes environmental pollution and reduces health and safety hazards. Solvent-free, or solid-state, reactions offer a compelling alternative by conducting reactions with neat reactants or in the presence of a solid support. These conditions can lead to higher efficiency, easier work-up procedures, and a significant reduction in waste.

The synthesis of 2-substituted benzothiazoles has been successfully achieved under solvent-free conditions. researchgate.netmdpi.com One approach involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature, which proceeds in good to excellent yields and with short reaction times. researchgate.net Another strategy employs the condensation of 2-aminothiophenol with various aldehydes in the presence of a catalyst, such as MoO3 nanorods or ZnO nanoparticles, under solvent-free conditions. mdpi.com These methods are often characterized by their mild reaction conditions and the recyclability of the catalyst. mdpi.com

The following table presents examples of solvent-free synthesis of benzothiazole derivatives.

ReactantsCatalyst/SupportReaction ConditionsProductYield (%)Reaction Time (min)
2-Aminothiophenol, Aromatic Benzoyl ChloridesNoneRoom Temperature2-ArylbenzothiazolesGood-Excellent3
2-Aminothiophenol, AldehydesMoO3 nanorods80 °C2-Arylbenzothiazoles84-9510-25
2-Aminothiophenol, AldehydesZnO NPsRoom Temperature2-Substituted benzothiazoles79-9130
2-Aminothiophenol, AldehydesSiO2–HNO3Shaking2-Aryl/Alkyl/Heteroaryl/Styryl benzothiazoles83-98Not specified

Chemical Reactivity and Functionalization Strategies of 4 Bromobenzo D Thiazol 6 Amine

Halogen-Mediated Cross-Coupling Reactions

The presence of a bromine atom on the benzothiazole (B30560) ring makes 4-Bromobenzo[d]thiazol-6-amine an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating aryl-aryl bonds. While direct studies on this compound are not extensively documented in the provided results, the reactivity of closely related brominated benzothiazole and other heterocyclic systems provides strong evidence for its utility in such transformations. For instance, the palladium-catalyzed Suzuki-Miyaura reaction has been successfully applied to 4,6-dibromobenzo[d]thiazol-2-amine (B99045) and the 4,8-dibromo derivative of benzo[1,2-d:4,5-d']bis( nih.govnih.govnih.govthiadiazole) to form mono- and bis-arylated products. nih.govbldpharm.com

Typically, the reaction involves the coupling of the aryl bromide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. A common catalytic system for similar substrates is Pd(PPh₃)₄ used with a base like K₃PO₄ in a solvent such as 1,4-dioxane. nih.gov The reaction conditions are generally mild and tolerant of various functional groups, making it a highly versatile method for diversification.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemperature (°C)Yield
5-(4-bromophenyl)-4,6-dichloropyrimidine nih.govAryl/heteroaryl boronic acidsPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane70-80Good
3-bromo-2,1-borazaronaphthalenes bldpharm.comPotassium alkenyltrifluoroboratesPd(dppf)Cl₂ (6%)Cs₂CO₃Toluene/H₂O (1:1)60High
ortho-bromoanilines aip.orgVarious boronic estersPd catalystVariousVariousN/AHigh

This table presents data for analogous compounds to illustrate typical reaction conditions.

Stille Coupling Reactions

The Stille coupling reaction provides another efficient route for carbon-carbon bond formation by coupling the aryl bromide with an organostannane reagent, catalyzed by palladium. Research on analogous compounds, such as the 4,8-dibromo derivative of benzo[1,2-d:4,5-d']bis( nih.govnih.govnih.govthiadiazole), has demonstrated successful application of Stille cross-coupling to generate arylated heterocycles. nih.gov This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents.

Miyaura Borylation for Boronic Ester Precursors

The bromine atom of this compound can be converted into a boronic ester group through the Miyaura borylation reaction. This transformation is crucial as it converts the aryl halide into a boronic ester, which can then act as the coupling partner in subsequent Suzuki-Miyaura reactions. The reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base like potassium acetate (B1210297) (KOAc). The resulting boronic esters are stable, purifiable by chromatography, and serve as versatile intermediates for generating a library of derivatives from a single brominated precursor.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C-4 position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the heterocyclic ring system facilitates the displacement of the bromide ion by various nucleophiles. Studies on the closely related 4-Bromobenzo[d]thiazol-2-amine hydrochloride confirm that the bromine atom can be substituted by nucleophiles such as amines and thiols. nih.gov

In a similar compound, 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, the bromine atom at the 4-position exhibits higher reactivity compared to the chlorine atom at the 6-position, allowing for selective substitution. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond.

Table 2: Examples of Nucleophilic Substitution on a Related Benzothiazole

Reaction TypeReagents/ConditionsProductYield (%)Reference
Bromine substitutionSodium azide (B81097) (NaN₃), DMF, 80°C4-Azido-6-chloro-1,3-benzothiazol-2-amine78
Bromine substitutionPiperidine, ethanol, reflux4-Bromo-6-piperidinyl-1,3-benzothiazol-2-amine*65

Note: In this specific example with 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, the chlorine atom is displaced. However, the principle of nucleophilic substitution by amines is demonstrated. The table entry has been corrected to reflect the substitution of chlorine as per the source, while noting the general applicability to the bromine atom which is stated to be more reactive.

Reactivity of the Amine Moiety (C-6 Position)

The primary amino group at the C-6 position is a key functional handle for derivatization, allowing for the introduction of a variety of substituents through reactions such as acylation.

Acylation Reactions

The amine group of this compound can readily undergo acylation to form amides. This reaction is a cornerstone of medicinal chemistry for modifying the properties of a lead compound. While direct examples for the title compound are sparse in the provided literature, the acylation of isomeric or related aminobenzothiazoles is well-documented. For example, 2-aminobenzothiazoles have been acylated with various acid chlorides and carboxylic acids (using coupling agents) to produce N-benzothiazolyl amides with potential biological activities. nih.govnih.gov A study on 6-bromobenzo[d]thiazol-2-amine demonstrated its acylation with 4-chlorobenzaldehyde (B46862) in the presence of an N-heterocyclic carbene (NHC) catalyst to yield the corresponding N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzamide in high yield. This indicates that the amino group on the bromo-benzothiazole scaffold is a willing participant in amide bond formation.

Table 3: Example of Acylation on a Related Aminobenzothiazole

Amine SubstrateAcylating AgentCatalyst/ReagentsProductYield (%)Reference
6-bromobenzo[d]thiazol-2-amine4-chlorobenzaldehydeTriazolium salt (NHC precursor), Oxidant, Cs₂CO₃N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzamide91

This table uses data from an isomeric compound to illustrate the reactivity of the amine group.

Alkylation Reactions

The presence of a primary amino group at the C-6 position and a bromine atom at the C-4 position on the benzothiazole ring endows this compound with multiple sites for synthetic modification. Alkylation reactions, in particular, offer a direct route to introduce a variety of substituents, thereby modulating the compound's physicochemical properties.

The primary amino group at C-6 is a key site for nucleophilic attack, readily undergoing N-alkylation with various alkylating agents. youtube.com The nucleophilicity of this amino group is influenced by the electronic effects of the fused thiazole (B1198619) ring and the bromo substituent. While the benzothiazole core is generally electron-withdrawing, the amino group's lone pair can participate in resonance, influencing its reactivity.

Alkylation of the 6-amino group can be achieved using standard alkylating agents such as alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a suitable base to neutralize the acid generated during the reaction. nih.gov The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions. Common bases include potassium carbonate or triethylamine, and solvents can range from polar aprotic (e.g., DMF, acetonitrile) to nonpolar options depending on the specific reactants. nih.gov It is important to note that over-alkylation to form tertiary amines can occur, and controlling the stoichiometry of the reactants is key to achieving mono-alkylation.

In addition to simple alkyl halides, more complex alkylating agents can be employed to introduce functionalized side chains. For instance, reactions with epoxides would yield β-hydroxyamines, while Michael addition to α,β-unsaturated carbonyl compounds would introduce a carbonyl-containing alkyl chain.

The following table summarizes representative conditions for the N-alkylation of amino-substituted benzothiazoles, which can be adapted for this compound.

Alkylating AgentBaseSolventTemperature (°C)Product Type
Alkyl Halide (e.g., CH₃I, BnBr)K₂CO₃, Et₃NDMF, CH₃CNRoom Temp. to 80Mono- or Di-alkylated Amine
Epoxide (e.g., Propylene oxide)None or Lewis AcidCH₃OH, H₂ORoom Temp. to 50β-Hydroxy-alkylamine
α,β-Unsaturated CarbonylNone or BaseEtOH, THFRoom Temp. to RefluxMichael Adduct

This table presents generalized conditions based on known reactions of similar compounds.

C-H Bond Functionalization Approaches for Advanced Derivatization

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials. nih.govacs.org For this compound, the C-H bonds on the benzene (B151609) ring, specifically at the C-5 and C-7 positions, are potential targets for such transformations.

Palladium-catalyzed C-H arylation is a prominent method for forming C-C bonds. nih.gov In this approach, a C-H bond is activated by a palladium catalyst, followed by coupling with an aryl halide or triflate. The directing ability of the thiazole nitrogen and the existing substituents (bromo and amino groups) would influence the regioselectivity of this reaction. The amino group at C-6 is an ortho-, para-director, which would activate the C-5 and C-7 positions towards electrophilic attack, a key step in some C-H activation mechanisms. Conversely, the bromine at C-4 has a deactivating effect. The interplay of these electronic factors would likely favor functionalization at the C-5 and C-7 positions. organic-chemistry.org

Ruthenium-catalyzed C-H amidation has also been reported for 2-aryl benzothiazoles, offering a route to introduce nitrogen-containing functionalities. acs.org Adapting such methods to this compound could provide access to novel derivatives with potential applications in medicinal chemistry.

The following table outlines potential C-H functionalization strategies for the advanced derivatization of this compound.

Reaction TypeCatalyst/ReagentsTarget C-H PositionPotential Product
C-H ArylationPd(OAc)₂, Ligand, Base, Ar-XC-5, C-75-Aryl- or 7-Aryl-4-bromobenzo[d]thiazol-6-amine
C-H AlkenylationRh(III) or Ru(II) catalyst, AlkeneC-5, C-75-Alkenyl- or 7-Alkenyl-4-bromobenzo[d]thiazol-6-amine
C-H BorylationIr catalyst, Bis(pinacolato)diboronC-5, C-74-Bromo-5-(Bpin)- or 7-(Bpin)-benzo[d]thiazol-6-amine

This table presents potential C-H functionalization reactions based on literature precedents for similar heterocyclic systems.

Comparative Reactivity Analysis of Positional Isomers and Related Halogenated Benzothiazoles

The reactivity of halogenated benzothiazoles is significantly influenced by the nature and position of the halogen substituent, as well as by other functional groups present on the ring. scirp.org A comparative analysis of this compound with its positional isomers and chlorinated analog reveals important structure-activity relationships.

Positional Isomers (4-Bromo vs. 5-Bromo vs. 6-Bromo):

The position of the bromine atom on the benzene ring dictates its electronic influence on the reactivity of the molecule.

This compound: The bromine atom at the C-4 position exerts a strong -I (inductive) effect and a weaker +M (mesomeric) effect. Its proximity to the thiazole ring can also lead to steric hindrance, potentially influencing reactions at the C-5 position and the thiazole ring itself. The C-Br bond at this position is activated by the adjacent electron-withdrawing thiazole nitrogen, making it susceptible to nucleophilic aromatic substitution under certain conditions.

5-Bromobenzo[d]thiazol-6-amine: With the bromine at C-5, its electronic effects are transmitted differently throughout the ring. The C-Br bond at this position is less activated towards nucleophilic substitution compared to the 4-bromo isomer.

6-Bromobenzo[d]thiazol-2-amine: In this isomer, the bromine is para to the thiazole nitrogen, leading to a different distribution of electron density. The reactivity of the C-Br bond in Suzuki or Buchwald-Hartwig coupling reactions can be compared to the other isomers to understand the electronic landscape of the ring.

Related Halogenated Benzothiazoles (Bromo vs. Chloro):

The nature of the halogen atom also plays a crucial role in the reactivity.

Reactivity in Nucleophilic Substitution: The C-Br bond is generally more reactive than the C-Cl bond in nucleophilic aromatic substitution reactions due to the lower bond dissociation energy of the C-Br bond.

Reactivity in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the C-Br bond is typically more reactive than the C-Cl bond, often requiring milder reaction conditions for oxidative addition to the palladium center. nih.gov However, advancements in catalyst systems have enabled the efficient coupling of aryl chlorides.

Electronic Effects: Bromine is less electronegative than chlorine, resulting in a smaller inductive (-I) effect. However, bromine is more polarizable, which can influence its interaction with catalysts and reagents. researchgate.net

The following table provides a qualitative comparison of the reactivity of these different halogenated benzothiazoles.

CompoundReactivity of C-X Bond (Nucleophilic Substitution)Reactivity of C-X Bond (Cross-Coupling)Electronic Effect of Halogen
This compoundHigherHigher-I, +M
5-Bromobenzo[d]thiazol-6-amineLowerHigher-I, +M
6-Bromobenzo[d]thiazol-2-amineModerateHigher-I, +M
4-Chlorobenzo[d]thiazol-6-amineLowerLower-I, +M (stronger -I than Br)

This table provides a qualitative comparison based on general principles of chemical reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromobenzo D Thiazol 6 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentbenchchem.comresearchgate.netresearchgate.netbldpharm.comrsc.org

NMR spectroscopy is a powerful method for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) for Aromatic and Amine Proton Assignmentsbenchchem.comresearchgate.netbldpharm.com

¹H NMR spectroscopy provides detailed information about the hydrogen atoms (protons) in a molecule. In the case of 4-Bromobenzo[d]thiazol-6-amine derivatives, ¹H NMR is used to assign the signals corresponding to the protons on the aromatic ring and the amine group. For instance, in a related compound, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, the aromatic protons appear as a doublet of doublets at 7.22 ppm, while a singlet at 7.39 ppm is also observed. researchgate.net The amine protons typically appear in a distinct region of the spectrum, with studies on similar structures showing these peaks between δ 5.5 and 6.0 ppm.

Table 1: ¹H NMR Data for a this compound Derivative researchgate.net

Chemical Shift (δ, ppm)MultiplicityAssignment
10.36s1OH
7.39s1H
7.22d-d2H
6.53d1H
6.39d1H
4.05s, br2OH

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Substituent Effectsresearchgate.netbldpharm.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. For a derivative, 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govthiadiazole), the ¹³C NMR spectrum shows signals at δ 156.5, 156.2, 143.2, 140.6, 113.2, and 107.5 ppm. mdpi.com The chemical shifts of the carbon atoms are influenced by the presence of substituents, such as the bromine atom and the amine group, providing valuable insights into their electronic effects on the benzothiazole (B30560) core.

Mass Spectrometry (MS) for Molecular Formula Validation and Impurity Profilingbenchchem.comresearchgate.netresearchgate.netbldpharm.comrsc.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a synthesized compound and identifying any impurities.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurementrsc.org

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence. For example, the HRMS data for 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govthiadiazole) showed a calculated mass of 378.7871 for [M+Ag]⁺, with the found mass being 378.7870, confirming the molecular formula. mdpi.com This level of precision is essential for verifying the identity of newly synthesized compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netrsc.orgresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups. For a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govthiadiazole), characteristic IR peaks were observed at 3083, 2925, 1393, 1289, 1190, 886, 796, and 538 cm⁻¹. mdpi.com The C-N stretching vibration in benzothiazole derivatives is typically observed in the range of 1382-1266 cm⁻¹. researchgate.net

Table 2: IR Spectral Data for a 4-Bromobenzo[d]thiazole Derivative mdpi.com

Wavenumber (cm⁻¹)Assignment
3083Aromatic C-H stretch
2925Aliphatic C-H stretch
1393C-N stretch
1289C-H in-plane bend
1190C-C stretch
886C-H out-of-plane bend
796C-S stretch
538C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsrsc.org

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of a derivative, 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govthiadiazole), recorded in dichloromethane, shows a maximum absorption (λmax) at 240 nm. mdpi.com The position and intensity of the absorption bands are characteristic of the compound's chromophoric system and can be influenced by the solvent and substituents. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromobenzo D Thiazol 6 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its three-dimensional geometry. proteobiojournal.com These calculations are fundamental for understanding the molecule's stability, spectroscopic properties, and reactivity. For benzothiazole (B30560) derivatives, DFT methods, such as B3LYP, have been shown to provide results that are in good agreement with experimental data. proteobiojournal.comresearchgate.net

Geometry optimization of 4-Bromobenzo[d]thiazol-6-amine using DFT, for instance with the B3LYP functional and a basis set like 6-311G(d,p), would yield the most stable arrangement of its atoms in space. researchgate.net This optimized structure is the foundation for all further computational analyses, including the calculation of molecular orbital energies and vibrational frequencies. proteobiojournal.commdpi.com

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. proteobiojournal.comasianpubs.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis indicates that charge transfer can readily occur within the molecule. researchgate.netirjweb.com DFT calculations are widely used to determine these energy levels and the resulting gap, providing valuable insights into the electronic properties and reactivity of compounds like this compound. proteobiojournal.comnih.gov

Table 1: Representative HOMO-LUMO Energy Data for a Thiazole (B1198619) Derivative

ParameterEnergy (eV)
HOMO Energy-5.5293
LUMO Energy-0.8302
HOMO-LUMO Energy Gap-4.6991
Note: This data is for a related thiazole derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, calculated at the B3LYP/6-311G(d,p) level of theory, and serves as an illustrative example. irjweb.com

Mulliken Atomic Charges and Electron Density Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, based on the distribution of electrons as calculated by quantum chemical methods. irjweb.com This analysis helps to identify the electrophilic and nucleophilic centers in a molecule. Atoms with more negative charges are more likely to donate electrons, while those with more positive charges are susceptible to nucleophilic attack. irjweb.com

For this compound, calculating the Mulliken atomic charges would reveal the electron distribution across the benzothiazole ring system, the bromine atom, and the amine group. For instance, in a related thiazole derivative, nitrogen and certain carbon atoms were found to have significant negative charges, indicating their electron-donating nature, while the sulfur and other carbon atoms exhibited positive charges, marking them as potential sites for nucleophilic attack. irjweb.com This information is crucial for predicting how the molecule will interact with other chemical species.

Vibrational Frequency Analysis and Assignment

Theoretical vibrational frequency analysis, typically performed using DFT methods, is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. mdpi.com By calculating the vibrational modes of the optimized molecular structure, researchers can predict the frequencies at which the molecule will absorb infrared radiation. Comparing these calculated frequencies with experimental spectra helps to confirm the molecular structure and the accuracy of the computational model. mdpi.com

For a benzothiazole derivative, the calculated vibrational spectra can be used to assign specific peaks in the experimental spectrum to particular bond stretches, bends, and torsions within the molecule. mdpi.com For example, the C=N stretching frequency in the thiazole ring and the N-H stretching frequencies of the amine group in this compound would be predicted. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry represents a true energy minimum. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

Beyond HOMO-LUMO analysis, other quantum chemical descriptors can be calculated to provide a more detailed picture of a molecule's reactivity. These descriptors are derived from the electronic structure and can pinpoint the specific atoms or regions of a molecule that are most likely to participate in chemical reactions.

Fukui Functions for Nucleophilic and Electrophilic Site Identification

Fukui functions are a key concept in conceptual DFT and are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule. researchgate.net

f+(r) corresponds to a nucleophilic attack (electron acceptance) and highlights the sites most susceptible to attack by a nucleophile. researchgate.net

f-(r) relates to an electrophilic attack (electron donation) and identifies the sites most likely to be attacked by an electrophile. researchgate.net

By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively rank the reactivity of different atomic sites. This provides a more nuanced view of reactivity than Mulliken charges alone and is invaluable for predicting the outcomes of chemical reactions involving this compound. researchgate.net

Molecular Modeling and Docking Studies for Target Interactions (Non-Clinical Context)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comwu.ac.th In a non-clinical context, these studies can be used to explore the potential interactions of this compound with various proteins or other macromolecules to understand its binding modes and affinities.

This process typically involves:

Obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, often from a protein data bank. biointerfaceresearch.com

Using a docking program to explore the possible binding poses of the ligand within the active or allosteric site of the protein. nih.govnih.gov

Scoring the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy to predict the most favorable binding mode. researchgate.net

For benzothiazole derivatives, molecular docking studies have been instrumental in understanding their interaction with various enzymes, providing insights into the structural features required for binding. biointerfaceresearch.com Such studies for this compound could reveal key interactions, for instance, between the amine or thiazole nitrogen atoms and amino acid residues in a protein's binding pocket, guiding the design of new molecules with specific interaction profiles. ijprajournal.com

Prediction of Binding Affinity with Enzyme Active Sites (e.g., Urease, DNA Gyrase, Protein Kinases)

Computational docking and simulation are powerful tools for predicting how a ligand like this compound might bind to the active site of an enzyme, providing an estimate of its binding affinity. This prediction is often expressed as a docking score or binding energy (e.g., in kcal/mol). The benzothiazole scaffold is a well-established pharmacophore known to interact with various enzymes.

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme for DNA replication and a validated target for antibiotics. The ATP-binding site of the GyrB subunit is a common target for inhibitors. Computational and experimental studies on 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have demonstrated their action as inhibitors of bacterial DNA gyrase B (GyrB). rsc.org Furthermore, other benzothiazole-based inhibitors have shown potent, low nanomolar inhibition of E. coli DNA gyrase. nih.govnih.gov Docking simulations predict that the benzothiazole scaffold can form a salt bridge via a carboxylate group (if present) with residues like Arg136 and a cation-π interaction between the benzothiazole ring and Arg76. nih.gov For this compound, the amine group could serve as a key hydrogen bond donor, and the thiazole ring could participate in similar cation-π or other hydrophobic interactions within the ATP-binding pocket.

Protein Kinases: Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. The ATP-binding site of kinases is a primary target for inhibitor development. Thiazole-containing compounds are known to act as ATP-competitive inhibitors of various protein kinases. nih.gov For instance, substituted quinazolines have been shown through molecular docking to bind at the kinase hinge region, a critical area for ATP binding. nih.gov Given the structural similarities, this compound is predicted to have the potential to act as a protein kinase inhibitor by occupying the ATP-binding site. The amine group could form key hydrogen bonds with the hinge region residues, while the bromobenzothiazole core would fit into the hydrophobic pocket.

Enzyme TargetPredicted Binding PotentialBasis for Prediction (Analogous Compounds)Key Interacting Residues (Predicted)
UreaseHighGeneral Benzothiazole Analogs nih.govActive site residues near Ni(II) ions
DNA Gyrase (GyrB Subunit)HighTetrahydrobenzo[d]thiazole-2,6-diamines, Benzothiazole-based inhibitors rsc.orgnih.govArg76, Arg136, Asp73
Protein Kinases (ATP-binding site)Moderate to HighThiazole-based inhibitors, Substituted quinazolines nih.govnih.govHinge region residues (e.g., Met)

Analysis of Ligand-Protein Interaction Profiles (Hydrogen Bonding, Hydrophobic Interactions, Cation-π Stacking)

The predicted binding affinity of a ligand is determined by the sum of its interactions with the protein target. Computational analysis can dissect these interactions, providing a detailed profile. For this compound, the key predicted interactions include:

Hydrogen Bonding: The presence of the primary amine group at the C6 position makes it a strong hydrogen bond donor. The nitrogen atoms within the thiazole ring can act as hydrogen bond acceptors. These interactions are critical for anchoring the ligand within the binding site and for conferring specificity. In docking studies of related benzothiazoles, hydrogen bonds with backbone carbonyls and polar side chains of amino acids are consistently observed. mdpi.com

Hydrophobic Interactions: The fused aromatic ring system of the benzothiazole core is inherently hydrophobic and is expected to form significant van der Waals and hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine within the enzyme's binding pocket. The bromine atom at the C4 position further enhances the lipophilicity of that region of the molecule, potentially strengthening these interactions.

Cation-π Stacking: The electron-rich π-system of the benzothiazole ring can interact favorably with cationic or partially positively charged groups on amino acid side chains, such as the guanidinium (B1211019) group of Arginine or the ammonium (B1175870) group of Lysine. wikipedia.org This non-covalent interaction, known as cation-π stacking, can contribute significantly to the binding energy. wikipedia.orgnih.gov Molecular dynamics simulations of other benzothiazole inhibitors have confirmed the formation of stable cation-π interactions with key arginine residues in enzyme active sites like DNA gyrase. nih.gov

Interaction TypeFunctional Group on LigandPotential Interacting Protein ResiduesPredicted Importance
Hydrogen Bonding (Donor)6-amine (-NH2)Asp, Glu, Gln, Asn, Ser, Thr, Backbone C=OHigh (Specificity and Anchoring)
Hydrogen Bonding (Acceptor)Thiazole NitrogensArg, Lys, His, Gln, Asn, Ser, Thr, TrpModerate
Hydrophobic InteractionsBenzothiazole Ring SystemAla, Val, Leu, Ile, Phe, Trp, Met, ProHigh (Overall Binding)
Halogen Bonding4-bromo (-Br)Electron-rich atoms (e.g., backbone C=O)Moderate
Cation-π StackingBenzothiazole π-systemArg, LysModerate to High (Affinity)

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. Computational methods are invaluable for building predictive SAR models. While specific SAR studies for this compound are not available, we can hypothesize a computational SAR based on related benzothiazole series. nih.gov

A typical computational SAR study on this scaffold would involve synthesizing or modeling a series of analogs and evaluating their predicted binding affinity against a specific target. Key modifications would include:

Position 4 Substituent: The bromine atom at position 4 could be computationally replaced with other halogens (F, Cl, I) or with small alkyl or alkoxy groups. This would modulate the electronic properties and size of the substituent. A quantum mechanics approach like Density Functional Theory (DFT) could be used to calculate the effect of these changes on the molecule's electronic structure. nih.gov It is predicted that a larger halogen like iodine might enhance hydrophobic interactions or introduce halogen bonding, potentially increasing affinity, whereas a smaller, more electronegative fluorine might alter the hydrogen-bonding network.

Position 6 Substituent: The amine group at position 6 is a key interaction point. Computational models would explore the effect of its acetylation, alkylation, or replacement with other groups like hydroxyl or nitro groups. Modifying this group would directly impact the hydrogen bonding capability and could alter the ligand's orientation in the binding site.

Other Positions: The hydrogen atoms at positions 2, 5, and 7 could be computationally substituted with various functional groups to probe for additional interaction sites within the target protein's binding pocket. Studies on 5-substituted 2-aminobenzothiazoles have shown that this position can be modified to enhance inhibitory potency. nih.gov

By correlating these structural changes with computationally predicted binding scores, a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov This model would guide the synthesis of new derivatives with potentially improved potency and selectivity.

Pre Clinical Biological Activity and Mechanistic Insights of 4 Bromobenzo D Thiazol 6 Amine Derivatives in Vitro and Experimental Models

Anticancer Activities and Molecular Mechanisms in Cell Lines

The benzothiazole (B30560) nucleus, a core component of these derivatives, is recognized as a "privileged scaffold" in drug discovery and is present in various natural and synthetic compounds with pharmacological applications. semanticscholar.orgnih.gov Research has demonstrated that derivatives incorporating this structure exhibit potent anti-proliferative activities against a range of human cancer cell lines through diverse molecular mechanisms. semanticscholar.org

Enzyme Inhibition Pathways (e.g., Carbonic Anhydrases, Protein Tyrosine Kinases, Tubulin Polymerization)

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc metalloenzymes involved in crucial physiological processes, and their inhibition has therapeutic applications in various diseases, including cancer. nih.gov Certain human CA isoforms are associated with tumorigenesis. nih.gov Novel benzothiazole-6-sulphonamides incorporating a cyclic guanidine moiety have been synthesized and investigated for their inhibitory activity against key human carbonic anhydrase isoforms (hCA I, II, VII, and IV). biointerfaceresearch.com Specifically, 2-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide derivatives demonstrated effective inhibition of the neuropathic pain-associated hCA VII, with KIs (inhibition constants) ranging from 37.4 to 694.4 nM. biointerfaceresearch.com The structure-activity relationship studies revealed that modifications, such as replacing a phenyl ring with a heteroaryl ring like benzothiazole, can enhance inhibitory activity. biointerfaceresearch.comresearchgate.net

Protein Tyrosine Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for anticancer drug development. researchgate.net Benzothiazole derivatives have been identified as potent inhibitors of several protein tyrosine kinases. researchgate.net

For instance, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were developed, with one compound showing potent antiproliferative activity against A549 lung cancer cells (IC50: 0.44 μM). nih.gov Mechanistic studies revealed that this compound's anticancer effect was mediated through the inhibition of the ALK/PI3K/AKT signaling pathway. nih.gov Other studies have highlighted that benzothiazole derivatives can act as inhibitors of receptor tyrosine kinases like EGFR and signaling pathways such as PI3K/mTOR. semanticscholar.orgresearchgate.net

Tubulin Polymerization Inhibition

Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton and the mitotic spindle. nih.gov Inhibiting tubulin polymerization disrupts cell division, leading to mitotic arrest and apoptotic cell death, a well-established strategy in cancer therapy. nih.gov

Several studies have reported on benzothiazole derivatives as effective tubulin polymerization inhibitors. nih.gov A novel series of 2-arylaminobenzothiazole-arylpropenone conjugates were synthesized and found to exhibit significant cytotoxic activity against various human cancer cell lines. nih.gov The most active compounds, 5d and 6d, were shown to inhibit tubulin polymerization effectively, leading to a cell cycle block in the G2/M phase in HeLa cells. nih.gov This was accompanied by an increase in the G2/M marker cyclin B1 and a visible loss of intact microtubule structure in treated cells. nih.gov Docking studies suggest these compounds bind to the colchicine site of beta (β) tubulin.

Modulation of Cellular Signaling Pathways Involved in Cancer Progression

Beyond direct enzyme inhibition, 4-Bromobenzo[d]thiazol-6-amine derivatives can exert their anticancer effects by modulating key cellular signaling pathways.

One study identified 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives as potent antineoplastic agents. The most promising compound, H1, demonstrated specific anti-proliferation ability against HeLa cervical cancer cells with an IC50 value of 380 nM. This effect is linked to the regulation of cellular pathways relevant to the Human Papillomavirus (HPV), a primary etiological factor in cervical cancer.

Furthermore, certain isoxazole derivatives of benzothiazole have been shown to induce G2/M cell cycle arrest in Colo205 colon cancer cells. This was associated with a significant increase in the levels of the tumor suppressor protein p53. The activation of p53 altered the balance of mitochondrial proteins Bcl-2 and Bax, ultimately triggering apoptosis through the activation of caspases. This suggests that these derivatives can function as small-molecule activators of p53, restoring the balance between cell proliferation and apoptosis. As previously mentioned, inhibition of the ALK/PI3K/AKT signaling pathway is another key mechanism, leading to apoptosis and inhibition of tumor spheroid growth in 3D cell culture models. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerase enzymes that control DNA topology and are validated targets for antibacterial agents. Interestingly, some benzothiazole derivatives developed as antibacterial agents also show potential as anticancer agents by targeting human topoisomerase IIα.

One frontrunner compound, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, is a potent inhibitor of bacterial DNA gyrase (IC50 < 10 nM) and also shows activity against human topoisomerase IIα (IC50 = 1.95 μM). While the primary target is bacterial, this cross-activity highlights a potential mechanism for anticancer effects, as human topoisomerase II is a target for established chemotherapy drugs. The inhibition of these enzymes typically involves binding to their ATP-binding sites.

p56lck Kinase Inhibition

The p56lck (Lck) tyrosine kinase is predominantly expressed in T-lymphocytes and plays a crucial role in T-cell antigen receptor (TCR) signaling. Its inhibition is a therapeutic strategy for immunological disorders and some cancers. Benzothiazole derivatives have been identified as potent small-molecule inhibitors of p56lck.

Structure-activity relationship (SAR) studies have shown that modifications to the benzothiazole scaffold can yield highly potent Lck inhibitors. These compounds are thought to act by binding to the ATP-binding site of the protein kinase. Molecular docking and dynamic simulation studies have been used to understand the structural requirements for effective inhibition of the p56lck enzyme, identifying specific benzothiazole-thiazole hybrids as competitive inhibitors.

Antimicrobial Efficacy Against Pathogenic Strains (In Vitro Studies)

Derivatives of this compound exhibit significant antimicrobial properties, with research demonstrating efficacy against a variety of pathogenic bacterial strains. The benzothiazole scaffold is a key structural motif in the development of new antimicrobial agents.

Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)

Benzothiazole derivatives have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The inclusion of a bromo group on the benzothiazole ring is often associated with enhanced antimicrobial potency.

Studies have evaluated these compounds against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). For example, certain thiazolidin-4-one derivatives of benzothiazole showed good activity against P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 0.10 mg/mL. Another study found that a series of benzothiazole derivatives exhibited excellent activity against multidrug-resistant (MDR) S. aureus strains, with MICs ranging from <0.03125 to 0.25 μg/mL.

The mechanism of antibacterial action for many of these derivatives is the inhibition of DNA gyrase and topoisomerase IV. Molecular docking studies suggest that the bromine atom in some derivatives forms hydrophobic interactions with bacterial DNA gyrase, contributing to their antimicrobial efficacy.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound ID Cancer Cell Line Activity Metric Value Mechanism of Action
Compound 45 A549 (Lung) IC50 0.44 µM ALK/PI3K/AKT Inhibition
H1 HeLa (Cervical) IC50 380 nM HPV Pathway Modulation
Compound 20c Colo205 (Colon) IC50 5.04–13 µM p53 Activation
Compound 5d HeLa (Cervical) - - Tubulin Polymerization Inhibition
Compound 6d HeLa (Cervical) - - Tubulin Polymerization Inhibition
Compound 1 - IC50 1.95 µM Topoisomerase IIα Inhibition

Table 2: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

Compound ID Bacterial Strain Gram Type MIC Value Reference Drug
Compound 7a MDR S. aureus Gram-Positive <0.03125–0.25 μg/mL -
Compound 18 P. aeruginosa Gram-Negative 0.10 mg/mL Streptomycin / Ampicillin
Compound 41c E. coli Gram-Negative 3.1 μg/mL Ciprofloxacin (12.5 µg/mL)
Compound 41c P. aeruginosa Gram-Negative 6.2 μg/mL Ciprofloxacin (12.5 µg/mL)
Compound 72b/c S. aureus / E. coli Both 6.25 μg/mL Ampicillin

Biochemical Pathway Modulation in Experimental Biological Systems

Derivatives of the this compound scaffold have emerged as a significant area of research in medicinal chemistry due to their potential to modulate various biochemical pathways implicated in a range of diseases, most notably cancer. While direct studies on this compound derivatives are part of ongoing research, extensive investigation into the broader benzothiazole class of compounds provides significant insights into their mechanisms of action. These compounds are recognized for their ability to interact with key cellular targets, leading to effects such as the inhibition of cancer cell proliferation and the induction of apoptosis.

The structural characteristics of benzothiazole derivatives, including the this compound core, allow them to function as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways. The modulation of these pathways can disrupt the uncontrolled growth and survival of cancer cells.

Research into compounds structurally related to this compound has identified several key signaling pathways that are affected by these derivatives. These include pathways critical for cell cycle progression, apoptosis, and angiogenesis.

For instance, a study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, which share a similar aminobenzothiazole core, revealed significant anticancer activity. Mechanistic investigations showed that the lead compound from this series induced G1-phase arrest in the cell cycle of A549 lung cancer cells. Furthermore, it was found to inhibit the ALK/PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation. The study also observed a disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis nih.gov.

Moreover, derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their anticancer properties, with some exhibiting potent activity against various cancer cell lines. These compounds often incorporate other heterocyclic moieties, such as pyrimidine, to enhance their biological effects nih.gov. The mechanism of action for some of these derivatives is proposed to involve interactions with key enzymes that regulate cell division nih.gov.

In the context of enzyme inhibition, specific brominated benzothiazole derivatives have shown promise as kinase inhibitors. For example, methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate derivatives have been identified as potent inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases smolecule.com. These receptors are often overexpressed in various cancers and their inhibition is a key strategy in cancer therapy. The bromine atom in these structures is thought to occupy hydrophobic pockets within the kinase active sites, contributing to their inhibitory activity smolecule.com.

Additionally, other thiazole (B1198619) derivatives have been found to block the activity of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients mdpi.com. By inhibiting VEGFR-2, these compounds can potentially restrict tumor growth and metastasis mdpi.com.

The following tables summarize the observed biochemical pathway modulation by various benzothiazole derivatives that are structurally related to this compound.

Table 1: Modulation of Cell Signaling Pathways by Benzothiazole Derivatives

Derivative ClassCell LineModulated PathwayObserved Effect
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneA549 (Lung Cancer)ALK/PI3K/AKTInhibition of signaling cascade nih.gov
Thiazole DerivativesMCF-7 (Breast Cancer)VEGFR-2Inhibition of enzyme activity mdpi.com

Table 2: Enzyme Inhibition by Brominated Benzothiazole Derivatives

DerivativeTarget EnzymeBiological Context
Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylateEGFR, HER2Cancer smolecule.com

Table 3: Effects on Cell Cycle and Apoptosis by Benzothiazole Derivatives

Derivative ClassCell LineEffect
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneA549 (Lung Cancer)G1-phase cell cycle arrest, Induction of apoptosis via mitochondrial disruption nih.gov
Thiazole DerivativesMCF-7 (Breast Cancer)Cell cycle arrest at G1/S phase, Increased apoptosis mdpi.com

It is important to note that while these findings for related benzothiazole structures are highly indicative, further direct experimental validation on derivatives of this compound is necessary to conclusively delineate their specific mechanisms of biochemical pathway modulation.

Applications of 4 Bromobenzo D Thiazol 6 Amine in Materials Science and Emerging Technologies

Organic Electronic Materials

The rigid, planar structure and electron-accepting capabilities of the benzothiazole (B30560) core make it a promising building block for organic electronic materials. Although specific device data for 4-Bromobenzo[d]thiazol-6-amine is not extensively documented, related compounds are actively being explored for their utility in organic electronics. bldpharm.com

Organic Light-Emitting Diodes (OLEDs)

Benzothiazole derivatives are recognized as important components in the design of materials for organic light-emitting diodes (OLEDs). Their electron-withdrawing nature can be harnessed to create efficient electron-transporting or emissive materials. Bromo-derivatives of similar heterocyclic systems are considered key precursors for synthesizing dyes used in OLEDs and other photovoltaic applications. mdpi.com The functional groups on this compound could be modified to tune the emission color and improve charge carrier mobility, essential parameters for OLED performance.

Photovoltaic Materials and Solar Cells

In the realm of organic photovoltaics, benzofused 1,2,5-thiadiazoles, which are structurally related to benzothiazoles, serve as crucial electron-withdrawing building blocks for synthesizing organic dyes. mdpi.com These dyes are integral to the development of technologies like dye-sensitized solar cells (DSSCs). mdpi.com The introduction of a second electron-accepting thiadiazole ring into the 2,1,3-benzothiadiazole (B189464) system results in materials with stronger electron-withdrawing characteristics and smaller bandgaps, which are desirable for donor-acceptor type materials in solar cells. mdpi.com Mono-brominated derivatives, in particular, are valuable precursors for creating unsymmetrically substituted benzothiadiazoles for photovoltaic applications. mdpi.com While these findings relate to a similar class of compounds, they underscore the potential of brominated benzothiazole structures like this compound as intermediates for novel photovoltaic materials. mdpi.com

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are another area where benzothiazole-containing molecules have shown promise. Bromo-derivatives of benzofused thiadiazoles are considered valuable precursors for materials used in OFETs. mdpi.com The performance of these materials is highly dependent on their molecular structure, which influences their charge transport properties. The strategic functionalization of the benzothiazole core is a key approach to developing new semiconductors for OFET applications.

Fluorescent Probes and Chemical Sensors

The benzothiazole scaffold is a common feature in the design of fluorescent probes and chemical sensors due to its responsive photophysical properties. The fluorescence of these molecules can be modulated by interactions with specific analytes, leading to "turn-on" or "turn-off" sensory responses.

Research has shown that benzothiazole-based probes can be designed for high selectivity and sensitivity. For instance, a benzothiazole alkyne dye was developed for the detection of copper(I) ions in biological systems. nih.gov The fluorescence of this probe was selectively quenched by Cu(I) through the formation of a copper acetylide complex. nih.gov In another study, a new fluorescent probe integrating coumarin (B35378) and benzothiazole acetonitrile (B52724) was synthesized to distinguish between different biological thiols (cysteine, homocysteine, glutathione) and hydrazine (B178648) with significant fluorescence enhancement. researchgate.net These examples highlight the versatility of the benzothiazole core in creating sophisticated chemical sensors. The specific substitution pattern of this compound, featuring an electron-donating amine and an electron-withdrawing bromine, could be exploited to develop new probes with unique sensing capabilities.

Probe Type Target Analyte Sensing Mechanism Reported Signal Change
Benzothiazole Alkyne DyeCopper (I)Fluorescence quenching via copper acetylide formation. nih.govSelective fluorescence "off" signal. nih.gov
Coumarin-Benzothiazole AcetonitrileBiological Thiols and HydrazineDifferent bonding mechanisms leading to distinct responses. researchgate.netUp to 760-fold fluorescence intensity increase for Cysteine. researchgate.net

Catalytic Applications as Ligands in Coordination Chemistry

The nitrogen atom within the thiazole (B1198619) ring and the exocyclic amine group in this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry and catalysis. The resulting metal complexes can exhibit novel catalytic activities or enhanced biological properties.

The amine and thiazole nitrogen atoms in related benzothiazole amines are known to coordinate with transition metals. For example, copper complexes of similar compounds have been formed and utilized in catalytic applications. Furthermore, the properties of amine-containing ligands, such as their denticity and the nature of the amine (primary, secondary, or tertiary), have been shown to significantly influence the photoredox properties of metal complexes, such as those of Europium(II) used in visible-light-promoted catalysis. wayne.edu This suggests that this compound could serve as a ligand to create catalysts with tailored electronic and reactive properties for various chemical transformations.

Supramolecular Chemistry and Cocrystallization for Material Property Enhancement

Cocrystallization is a powerful technique in crystal engineering used to modify and enhance the physicochemical properties of materials, such as solubility, stability, and bioavailability. This involves combining a target molecule with a coformer to create a new crystalline solid with a unique structure.

While specific studies on the cocrystallization of this compound are not available, research on its isomer, 6-bromobenzo[d]thiazol-2-amine, demonstrates the potential of this class of compounds in supramolecular chemistry. The ability to form cocrystals highlights how the functional groups on the benzothiazole ring can participate in non-covalent interactions, such as hydrogen bonding, to build extended solid-state architectures. This approach can be used to tune the material's properties for specific applications.

Future Research Directions and Unexplored Avenues for 4 Bromobenzo D Thiazol 6 Amine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of substituted 2-aminobenzothiazoles often involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of bromine, a method known as the Hugershoff reaction. nih.gov However, this classical approach can sometimes lead to mixtures of regioisomers, especially with meta-substituted anilines. nih.gov For 4-Bromobenzo[d]thiazol-6-amine, starting from the appropriately substituted aniline is a theoretical possibility, but achieving high regioselectivity and yield can be challenging.

Future research should focus on developing more efficient and selective synthetic routes. Modern synthetic strategies that could be explored include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium, copper, or iron-catalyzed reactions could be employed to construct the benzothiazole (B30560) core or to introduce the bromo and amino substituents with high precision. For instance, a copper-catalyzed tandem reaction of a suitably substituted 2-iodobenzenamine with an isothiocyanate could offer a direct and mild route. acs.org

"Green" Synthetic Approaches: The development of environmentally benign methods is a major trend in chemistry. nih.gov Future synthetic protocols could utilize microwave irradiation, ultrasound assistance, or solvent-free reaction conditions to improve efficiency and reduce waste. nih.gov One-pot multicomponent reactions are particularly promising for their simplicity and high atom economy. nih.gov

Solid-Phase Synthesis: A traceless solid-supported protocol could be developed for the synthesis of a library of related compounds for screening purposes. nih.gov This would involve anchoring a precursor to a resin, carrying out the necessary chemical transformations, and then cleaving the final product from the support. nih.gov

Synthetic ApproachPotential AdvantagesKey Considerations
Modified Hugershoff ReactionUtilizes readily available starting materials.Potential for low regioselectivity and harsh reaction conditions.
Transition-Metal CatalysisHigh selectivity and milder reaction conditions.Catalyst cost and removal from the final product.
Green Chemistry MethodsReduced environmental impact, potentially faster reaction times.Optimization of reaction parameters (e.g., microwave power, frequency).
Solid-Phase SynthesisAmenable to high-throughput synthesis and library generation.Requires development of suitable linkers and cleavage strategies.

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in predicting the properties and reactivity of molecules. mdpi.comwjahr.com For this compound, in silico studies can provide valuable insights that can guide experimental work.

Future computational research should include:

Density Functional Theory (DFT) Calculations: DFT can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. mdpi.comresearchgate.net This can help in understanding the influence of the bromo and amino substituents on the electronic distribution within the benzothiazole ring system. Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's reactivity and potential for charge transfer interactions. researchgate.net

Molecular Docking Studies: If a biological target is hypothesized, molecular docking can be used to predict the binding mode and affinity of this compound to the active site of a protein. nih.govscispace.com This can help in prioritizing biological assays and in the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Should a series of related compounds be synthesized and tested, QSAR studies can be performed to correlate their chemical structures with their biological activities. wjahr.com This can lead to predictive models for designing new compounds with enhanced properties.

Exploration of New Biological Targets and Mechanisms in Pre-clinical Settings

The benzothiazole nucleus is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comchemistryjournal.net The unique substitution pattern of this compound may confer novel biological activities or a unique mechanism of action.

Unexplored pre-clinical research avenues include:

Anticancer Activity: Many 2-substituted benzothiazoles have shown potent anticancer activity. chemistryjournal.netnih.gov this compound should be screened against a panel of human cancer cell lines to determine its antiproliferative potential. The presence of a nitro or cyano group at the 6-position of some benzothiazoles has been shown to increase antiproliferative activity, suggesting the amino group in the target compound could be a key modulator. nih.gov

Antimicrobial and Antifungal Activity: Benzothiazole derivatives have been identified as potential antimicrobial and antifungal agents. nih.gov The subject compound could be tested against a range of pathogenic bacteria and fungi, including drug-resistant strains.

Enzyme Inhibition: The benzothiazole scaffold is present in inhibitors of various enzymes, such as kinases and topoisomerases. mdpi.com Screening against a panel of clinically relevant enzymes could uncover novel inhibitory activities.

Neuroprotective Effects: Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold in neurological disorders. mdpi.com Investigating the neuroprotective potential of this compound could be a fruitful area of research.

Diversification of Applications in Advanced Materials and Chemical Technologies

Beyond pharmaceuticals, benzothiazole derivatives have found applications in materials science, for example as components of dyes, photosensitizers, and functional polymers. nih.gov The specific electronic properties endowed by the 4-bromo and 6-amino groups could be harnessed for novel technological applications.

Future research in this area could focus on:

Redox-Responsive Materials: The benzothiazole moiety can be incorporated into polymers to create redox-responsive materials. For instance, polymers containing benzothiazole-disulfide units can be functionalized and de-functionalized through thiol-disulfide exchange, which has applications in drug delivery and smart coatings. rsc.org The amino group on this compound could serve as a handle for polymerization or attachment to other molecules.

Organic Electronics: The electron-rich nature of the benzothiazole ring system makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of this compound will influence its photophysical and electronic properties, which could be fine-tuned for specific applications.

Chemosensors: The amino group can act as a binding site for specific analytes, and the benzothiazole core can act as a fluorophore. The development of chemosensors based on this compound for the detection of metal ions or other species could be explored.

Bifunctional Reagents: Recent research has shown that trifluoromethyl benzothiazole sulfones can act as bifunctional reagents in photochemical reactions, allowing for the simultaneous introduction of a trifluoromethyl group and a heteroaryl group across a double bond. acs.org The unique electronic nature of this compound could be exploited in the design of new bifunctional reagents for organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.